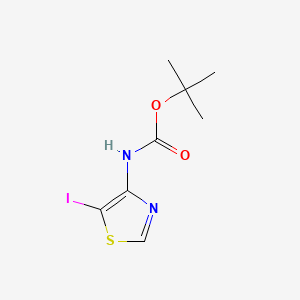

tert-Butyl (5-iodothiazol-4-yl)carbamate

Description

tert-Butyl (5-iodothiazol-4-yl)carbamate is a heterocyclic compound featuring a thiazole ring substituted with an iodine atom at position 5 and a tert-butyl carbamate group at position 2. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the iodine substituent’s reactivity .

Properties

CAS No. |

1258934-68-7 |

|---|---|

Molecular Formula |

C8H11IN2O2S |

Molecular Weight |

326.152 |

IUPAC Name |

tert-butyl N-(5-iodo-1,3-thiazol-4-yl)carbamate |

InChI |

InChI=1S/C8H11IN2O2S/c1-8(2,3)13-7(12)11-6-5(9)14-4-10-6/h4H,1-3H3,(H,11,12) |

InChI Key |

NBJGKNFRGXTADM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1=C(SC=N1)I |

Synonyms |

tert-Butyl (5-iodothiazol-4-yl)carbaMate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and applications based on evidence:

| Compound Name | CAS Number | Substituents | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| tert-Butyl (5-bromothiazol-2-yl)carbamate | 405939-39-1 | Br at thiazol-2-yl | 0.76 | Intermediate in cross-coupling |

| tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate | 494769-44-7 | CH2OH at thiazol-2-yl | 0.87 | Enhanced solubility; drug design |

| tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate | 1001419-35-7 | CH2Br at thiazol-2-yl | 0.85 | Alkylation agent in synthesis |

| tert-Butyl (2,4-dichlorothiazol-5-yl)carbamate | N/A (CA3) | Cl at thiazol-2,4-positions | N/A | Pesticidal compositions |

| tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | 1773562-84-7 | I, F on pyridine ring | N/A | Fluorinated drug intermediates |

Notes:

- Positional Isomerism : Analogs like tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (CAS 494769-44-7) exhibit higher polarity due to the hydroxymethyl group, improving aqueous solubility for biological applications .

- Ring System Variations : Pyridine-based analogs (e.g., CAS 1773562-84-7) demonstrate how heterocycle choice (thiazole vs. pyridine) impacts electronic properties and target selectivity .

Research Findings and Challenges

- Reactivity : Iodine’s larger atomic radius and lower electronegativity compared to bromine or chlorine enhance its suitability for metal-catalyzed reactions, though oxidative instability may require careful handling .

- Stereochemistry : underscores the importance of stereospecific synthesis for enantiomerically pure derivatives, critical for drug efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.